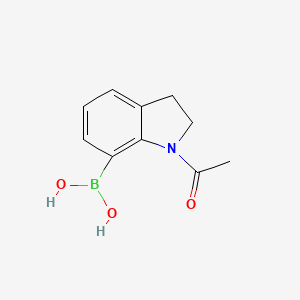
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with a complex structure that includes both hydroxyl and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aldehyde precursor. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol .
Aplicaciones Científicas De Investigación
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of colorimetric sensors for detecting metal ions, such as mercury (Hg²⁺)
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its ability to form complexes with metal ions. This is facilitated by the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. These interactions are crucial for its application in colorimetric sensors .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Similar in structure but lacks the aldehyde group.
1,4-Naphthoquinone: Lacks both the hydroxyl and aldehyde groups, making it less reactive in certain applications.
Uniqueness
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of analytical sensors .
Propiedades
Fórmula molecular |
C11H6O4 |
|---|---|
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
(3Z)-3-(hydroxymethylidene)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C11H6O4/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-5,12H/b8-5- |
Clave InChI |
NWBHYIVUZMDICX-YVMONPNESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/O)/C(=O)C2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)


